2,6-Bis(diphenylphosphino)pyridine hydrobromide
Overview
Description
2,6-Bis(diphenylphosphino)pyridine hydrobromide is a chemical compound with the CAS Number: 2089255-42-3 . It plays an important role in scientific research, especially in the field of coordination chemistry. It features a phosphine functional group on each of the two pyridine rings, making it a versatile ligand for many metal complexes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H . The molecular weight is 528.37 .Physical and Chemical Properties Analysis
The compound is stored at ambient temperature . The physical form of the compound is not mentioned in the search results.Scientific Research Applications
Palladium-Catalyzed C-N Coupling Reactions
2,6-Bis(diphenylphosphino)pyridine is notably effective as a ligand in palladium-catalyzed C-N coupling reactions. It is combined with K2CO3, DMAc, and TBAB for the coupling of various aryl halides with anilines, N-heterocyclic aromatic amines, and cyclic secondary amines, achieving yields up to 98% with low Pd(OAc)2 loading (Nadri, Rafiee, Jamali, & Joshaghani, 2014).
Asymmetric Transfer Hydrogenation
The tridentate ligand derived from 2,6-Bis(diphenylphosphino)pyridine is used in asymmetric transfer hydrogenation. Its synthesis and application have been explored, showing potential in creating chiral pyridyl diols (Jiang, Plew, Murtuza, & Zhang, 1996).
Heck Coupling Reaction
This compound is also effective in catalyzing the Heck coupling reaction, especially for less reactive aryl chlorides and bromides, with high selectivity favoring the trans product (Ataei, Nadri, Rafiee, Jamali, & Joshaghani, 2013).
Chelating Properties
It demonstrates significant chelating properties, particularly in the formation of complexes with f-element ions. These properties are essential in the study of coordination chemistry (Rapko, Duesler, Smith, Paine, & Ryan, 1993).
Synthesis of Palladium Complexes
The bridging capabilities of 2,6-bis(diphenylphosphino)pyridine allow for the synthesis of unique palladium complexes, which have potential applications in catalysis and material science (Song, Zhang, & Mak, 2002).
Formation of Hetero-Polynuclear Complexes
This compound is used to synthesize hetero-polynuclear complexes, displaying interesting properties due to Fe-->M (M = Ag, Hg) dative bonding, which can be significant in the study of organometallic chemistry (Song, Zhang, & Mak, 2001).
Reduction at Multiply Bonded Dimetal Units
Its reaction with molybdenum and rhenium compounds, leading to ligand exchange or reduction, has been studied, indicating its potential in modifying the electronic structure of metal complexes (Cotton, Dikarev, Jordan IV, Murillo, & Petrukhina, 1998).
Synthesis of Arylboronic Esters
It is used in the palladium-catalyzed synthesis of arylboronic esters, demonstrating its utility in organic synthesis (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Development of Novel Polyimides
This compound has been utilized in the development of novel polyimides, which are known for their outstanding thermal stability and flame retardancy, as well as their potential applications in high-performance materials (Chen, Liu, Tang, & Sheng, 2020).
Luminescent and Vapochromic Properties
2,6-Bis(diphenylphosphino)pyridine is instrumental in creating luminescent and vapochromic complexes, having applications in sensing and materials science (Quan, Chen, Zhang, Wang, Zhang, & Chen, 2021).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in metal-catalyzed reactions . It forms complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation .
Pharmacokinetics
37) and storage conditions (ambient temperature under inert gas) suggest that it may have specific pharmacokinetic properties .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. By binding to the palladium center, it influences the electronic properties of the center and activates organic molecules. This leads to the catalysis of various reactions, including hydrogenation, olefin synthesis, and C-C bond formation .
Properties
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHSCCNWHSTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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